"Ethyl 2,3-dibromo-3-methylbutanoate" CAS number and molecular weight
"Ethyl 2,3-dibromo-3-methylbutanoate" CAS number and molecular weight
An In-depth Technical Guide to Ethyl 2,3-dibromo-3-methylbutanoate
Prepared by a Senior Application Scientist
This guide provides a detailed overview of Ethyl 2,3-dibromo-3-methylbutanoate, a halogenated ester of significant interest in synthetic organic chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous compounds to offer a comprehensive technical profile for researchers, scientists, and professionals in drug development.
Compound Identification and Physical Properties
Ethyl 2,3-dibromo-3-methylbutanoate is a vicinal dibromide ester. Its fundamental identifiers and computed physical properties are crucial for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 79405-51-9 | [1] |
| Molecular Formula | C₇H₁₂Br₂O₂ | [1] |
| Molecular Weight | 287.98 g/mol | [1] |
| IUPAC Name | ethyl 2,3-dibromo-3-methylbutanoate | [1] |
| SMILES | CCOC(=O)C(C(C)(C)Br)Br | [1] |
Table 1: Core Identifiers and Properties of Ethyl 2,3-dibromo-3-methylbutanoate.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of Ethyl 2,3-dibromo-3-methylbutanoate is through the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of a suitable α,β-unsaturated ester precursor. The logical starting material for this transformation is ethyl 3-methyl-2-butenoate.
The underlying principle of this reaction is the high electron density of the alkene double bond, which acts as a nucleophile, attacking the electrophilic bromine molecule. This process typically proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by the nucleophilic attack of the bromide ion. This mechanism generally results in the anti-addition of the two bromine atoms across the double bond.
Materials:
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Ethyl 3-methyl-2-butenoate
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Molecular Bromine (Br₂)
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Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
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Sodium thiosulfate solution (aqueous, 5%)
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Sodium bicarbonate solution (aqueous, saturated)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-methyl-2-butenoate in an appropriate volume of anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.
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Bromine Addition: Slowly add a solution of molecular bromine in dichloromethane dropwise from the dropping funnel to the stirred solution of the ester. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint, persistent bromine color is observed, indicating the completion of the reaction.
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Quenching: Once the reaction is complete, quench the excess bromine by adding a 5% aqueous solution of sodium thiosulfate until the reddish-brown color is fully discharged.
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Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
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Purification: The crude Ethyl 2,3-dibromo-3-methylbutanoate can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Caption: Proposed synthesis of Ethyl 2,3-dibromo-3-methylbutanoate.
Predicted Spectroscopic Signature
The proton NMR spectrum is expected to show signals corresponding to the ethyl ester group and the carbon backbone.
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Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-) are expected.
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Methine Proton: A singlet integrating to 1H for the proton at the C2 position (α to the carbonyl group).
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Methyl Groups: Two singlets, each integrating to 3H, for the two methyl groups at the C3 position.
The carbon NMR spectrum would provide insights into the carbon framework.
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Carbonyl Carbon: A signal in the downfield region, typical for an ester carbonyl.
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Carbons bonded to Bromine: Signals for C2 and C3, shifted downfield due to the electron-withdrawing effect of the bromine atoms.
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Ethyl Group Carbons: Two signals corresponding to the -OCH₂- and -CH₃ of the ethyl group.
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Methyl Group Carbons: Signals for the two methyl groups at C3.
The IR spectrum would be characterized by:
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C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.
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C-O Stretch: An absorption band for the ester C-O bond.
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C-Br Stretch: Absorption bands in the fingerprint region corresponding to the carbon-bromine bonds.
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C-H Stretch: Bands corresponding to the sp³ C-H bonds.
Reactivity and Potential Applications
Vicinal dibromides like Ethyl 2,3-dibromo-3-methylbutanoate are versatile intermediates in organic synthesis. Their reactivity is dominated by the two carbon-bromine bonds.
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Elimination Reactions: Treatment with a strong base can induce dehydrobromination to form an α-bromo-α,β-unsaturated ester. Further elimination could potentially lead to an alkyne, although this is less common for tetrasubstituted systems.
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Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although steric hindrance at the tertiary carbon (C3) might favor elimination over substitution at that position. The secondary carbon (C2) would be more susceptible to Sₙ2-type reactions.
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Reductive Debromination: Reaction with reducing agents like zinc dust can lead to the elimination of both bromine atoms to regenerate the alkene, a common method for the protection of double bonds.
These reactions make Ethyl 2,3-dibromo-3-methylbutanoate a potentially valuable building block for the synthesis of complex molecules in pharmaceuticals and materials science.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 2,3-dibromo-3-methylbutanoate is not widely available, general precautions for handling halogenated organic compounds should be strictly followed. Based on the safety profile of similar bromoesters, the following guidelines are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
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Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reactive metals.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
It is imperative to consult the SDS for any precursor materials and to conduct a thorough risk assessment before commencing any experimental work.
References
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PubChem. Ethyl 2,3-dibromo-3-methylbutanoate. National Center for Biotechnology Information. [Link]
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PrepChem.com. Preparation of ethyl 2-bromo-3-methylbutanoate. [Link]
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National Center for Education Statistics. Haloalkanes and Haloarenes. [Link]
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Donahue, M. Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. [Link]
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van den Berg, M. A., et al. Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]



